molecular formula C22H15BrO3 B12452687 4-Bromonaphthalen-1-yl (naphthalen-2-yloxy)acetate

4-Bromonaphthalen-1-yl (naphthalen-2-yloxy)acetate

Cat. No.: B12452687
M. Wt: 407.3 g/mol
InChI Key: PSAZYFKLLGZJRH-UHFFFAOYSA-N
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Description

4-BROMONAPHTHALEN-1-YL 2-(NAPHTHALEN-2-YLOXY)ACETATE is an organic compound with the molecular formula C22H15BrO3 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features both bromine and acetate functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMONAPHTHALEN-1-YL 2-(NAPHTHALEN-2-YLOXY)ACETATE typically involves the esterification of 4-bromonaphthalen-1-ol with 2-naphthyloxyacetic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

While specific industrial production methods for 4-BROMONAPHTHALEN-1-YL 2-(NAPHTHALEN-2-YLOXY)ACETATE are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

4-BROMONAPHTHALEN-1-YL 2-(NAPHTHALEN-2-YLOXY)ACETATE can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The naphthalene rings can be oxidized to form quinones or other oxygenated derivatives.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reducing agents like LiAlH4 in anhydrous ether or tetrahydrofuran (THF).

Major Products

    Substitution: Formation of substituted naphthalenes.

    Oxidation: Formation of naphthoquinones.

    Reduction: Formation of alcohols from esters.

Scientific Research Applications

4-BROMONAPHTHALEN-1-YL 2-(NAPHTHALEN-2-YLOXY)ACETATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-BROMONAPHTHALEN-1-YL 2-(NAPHTHALEN-2-YLOXY)ACETATE is not fully understood. its biological activity is thought to be related to its ability to interact with specific molecular targets, such as enzymes or receptors, through its bromine and acetate functional groups. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-BROMONAPHTHALEN-1-YL ACETATE: Similar structure but lacks the naphthyloxy group.

    2-NAPHTHALENYLOXYACETIC ACID: Contains the naphthyloxy group but lacks the bromonaphthalenyl moiety.

    4-BROMONAPHTHALEN-1-OL: Precursor in the synthesis of the target compound.

Uniqueness

4-BROMONAPHTHALEN-1-YL 2-(NAPHTHALEN-2-YLOXY)ACETATE is unique due to the presence of both bromine and naphthyloxy functional groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable target for further research and development.

Properties

Molecular Formula

C22H15BrO3

Molecular Weight

407.3 g/mol

IUPAC Name

(4-bromonaphthalen-1-yl) 2-naphthalen-2-yloxyacetate

InChI

InChI=1S/C22H15BrO3/c23-20-11-12-21(19-8-4-3-7-18(19)20)26-22(24)14-25-17-10-9-15-5-1-2-6-16(15)13-17/h1-13H,14H2

InChI Key

PSAZYFKLLGZJRH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OCC(=O)OC3=CC=C(C4=CC=CC=C43)Br

Origin of Product

United States

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